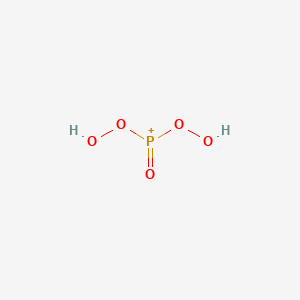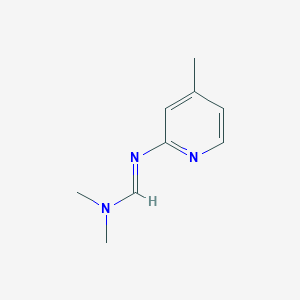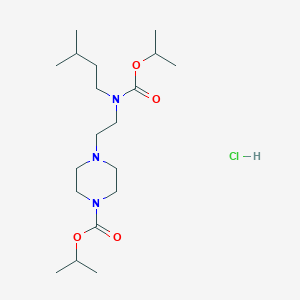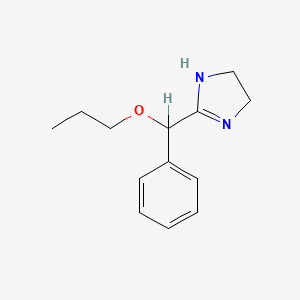
2-(alpha-Propoxybenzyl)-2-imidazoline-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(alpha-Propoxybenzyl)-2-imidazoline is a chemical compound that belongs to the class of imidazolines Imidazolines are known for their diverse biological activities and are often used in various fields such as medicine, agriculture, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(alpha-Propoxybenzyl)-2-imidazoline typically involves the reaction of alpha-propoxybenzylamine with glyoxal in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Step 1: Alpha-propoxybenzylamine is prepared by reacting benzyl chloride with propanol in the presence of a base such as sodium hydroxide.
Step 2: The resulting alpha-propoxybenzylamine is then reacted with glyoxal in the presence of an acid catalyst like hydrochloric acid.
Step 3: The reaction mixture is heated under reflux conditions for several hours.
Step 4: The product is isolated by cooling the reaction mixture and filtering the precipitate.
Step 5: The crude product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of 2-(alpha-Propoxybenzyl)-2-imidazoline can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(alpha-Propoxybenzyl)-2-imidazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the imidazoline ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction results in the formation of the corresponding imidazolidine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzyl group. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles (amines, thiols), polar aprotic solvents.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(alpha-Propoxybenzyl)-2-imidazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. It is also studied for its effects on enzyme activity and cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and as a vasodilator.
Industry: Utilized in the formulation of corrosion inhibitors and as an additive in lubricants and surfactants.
Wirkmechanismus
The mechanism of action of 2-(alpha-Propoxybenzyl)-2-imidazoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to imidazoline receptors, which are involved in the regulation of blood pressure and other physiological processes. By binding to these receptors, 2-(alpha-Propoxybenzyl)-2-imidazoline can modulate the activity of enzymes and ion channels, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(alpha-Methoxybenzyl)-2-imidazoline: Similar structure but with a methoxy group instead of a propoxy group.
2-(alpha-Ethoxybenzyl)-2-imidazoline: Similar structure but with an ethoxy group instead of a propoxy group.
2-(alpha-Butoxybenzyl)-2-imidazoline: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
2-(alpha-Propoxybenzyl)-2-imidazoline is unique due to its specific propoxy group, which imparts distinct physicochemical properties and biological activities. The presence of the propoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
33236-21-4 |
|---|---|
Molekularformel |
C13H18N2O |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
2-[phenyl(propoxy)methyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H18N2O/c1-2-10-16-12(13-14-8-9-15-13)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,14,15) |
InChI-Schlüssel |
QNGDOQFAQQYFNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(C1=CC=CC=C1)C2=NCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


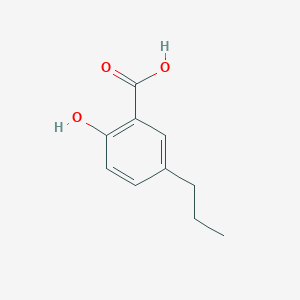
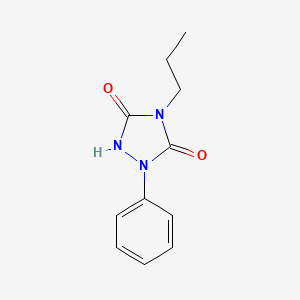
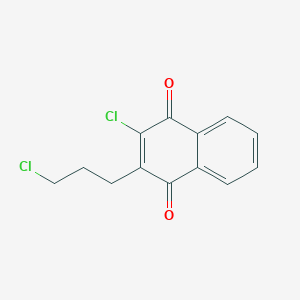

![3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid](/img/structure/B14687706.png)
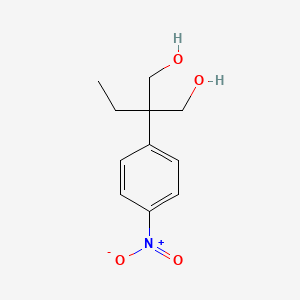
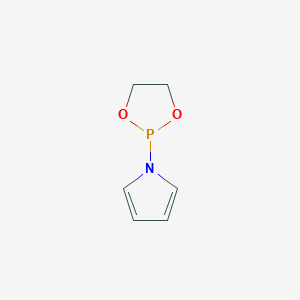
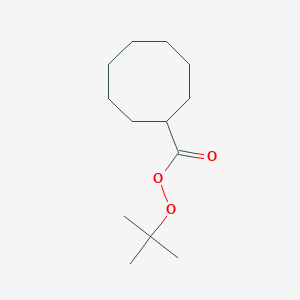
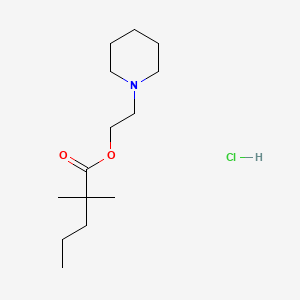
![3-[[4-[[4-[4,6-Bis(azanyl)-2,2-dimethyl-1,3,5-triazin-1-yl]-2-chloranyl-phenoxy]methyl]phenyl]carbonylamino]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B14687730.png)
